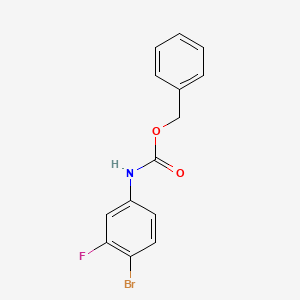

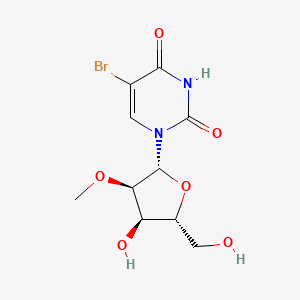

5-溴-2'-O-甲基尿苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2’-O-Methyluridine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .

科学研究应用

5-Bromo-2’-O-Methyluridine has several scientific research applications:

Chemistry: Used as a starting material for synthesizing other nucleoside analogs.

Biology: Incorporated into DNA for studying DNA synthesis and repair mechanisms.

Medicine: Investigated for its antitumor properties and potential use in cancer therapy.

Industry: Utilized in the production of modified oligonucleotides for research and diagnostic purposes.

作用机制

Target of Action

5-Bromo-2’-O-Methyluridine is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a type of cancer that grows slowly and primarily affects the lymphatic system, which is part of the body’s immune system.

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms. By inhibiting DNA synthesis, the compound prevents the cancer cells from replicating. The induction of apoptosis leads to the death of these cells .

Biochemical Pathways

The compound affects the biochemical pathways related to DNA synthesis and apoptosis . By inhibiting DNA synthesis, it disrupts the replication of cancer cells. The induction of apoptosis leads to a series of biochemical events that result in characteristic cell changes and death .

Result of Action

The result of the action of 5-Bromo-2’-O-Methyluridine is the inhibition of the growth of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound prevents the replication of cancer cells and induces their death .

Action Environment

The action environment of 5-Bromo-2’-O-Methyluridine is the human body, specifically the lymphatic system where indolent lymphoid malignancies occur Environmental factors that could influence the compound’s action, efficacy, and stability include the patient’s overall health, the presence of other medications, and individual genetic factors.

生化分析

Biochemical Properties

5-Bromo-2’-O-Methyluridine has broad antitumor activity, targeting indolent lymphoid malignancies . The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .

Cellular Effects

5-Bromo-2’-O-Methyluridine has shown to have negative effects on shoot and root redifferentiation over a broad range of concentrations . It has also been observed to have cytotoxic and genotoxic effects, displaying a higher cytotoxicity than BrdU treatment .

Molecular Mechanism

The molecular mechanism of 5-Bromo-2’-O-Methyluridine involves its incorporation into the DNA of replicating cells as a structural analogue of thymidine . This results in the inhibition of DNA synthesis and the induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2’-O-Methyluridine have been observed to change over time . Elevated concentrations of this compound were found to be toxic to cell cultures, particularly in cells with a defect in homologous recombination repair .

Metabolic Pathways

As a purine nucleoside analog, it is likely to interact with enzymes and cofactors involved in purine metabolism .

准备方法

The synthesis of 5-Bromo-2’-O-Methyluridine involves the bromination of nucleosides. One efficient method utilizes sodium monobromoisocyanurate (SMBI) as the brominating agent. This process demonstrates bromination at the C-5 position of pyrimidine nucleosides and the C-8 position of purine nucleosides. The reaction of 5’-O-dimethoxytrityluridine with SMBI in a mixture of water and acetonitrile, in the presence of sodium azide, produces the bromo nucleoside in high yield .

化学反应分析

5-Bromo-2’-O-Methyluridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the C-5 position can be substituted with other nucleophiles.

Oxidation and Reduction: These reactions can modify the functional groups attached to the nucleoside.

Common Reagents and Conditions: Sodium monobromoisocyanurate, acetonitrile, and sodium azide are commonly used in these reactions.

Major Products: The primary product is the bromo nucleoside, which can be further modified for various applications.

相似化合物的比较

5-Bromo-2’-O-Methyluridine is unique due to its specific bromination at the C-5 position. Similar compounds include:

5-Bromo-2’-Deoxyuridine: Known for its antiviral activity and incorporation into DNA.

5-Iodo-2’-Deoxyuridine: Used in diagnostic oncology for its radiolabeling properties.

8-Bromopurine Nucleosides: Utilized in synthesizing fluorescently labeled nucleosides for molecular biology applications

These compounds share similar mechanisms of action but differ in their specific applications and modifications.

属性

IUPAC Name |

5-bromo-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJBSBZVARUGEX-JXOAFFINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。